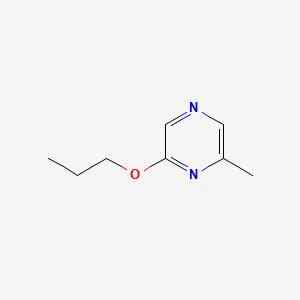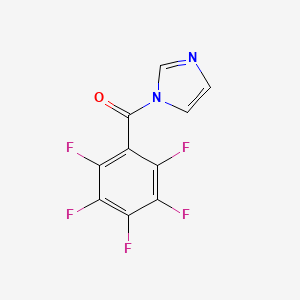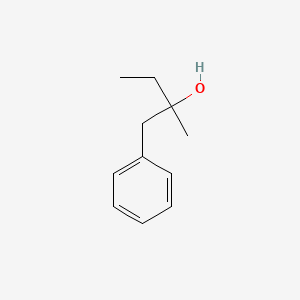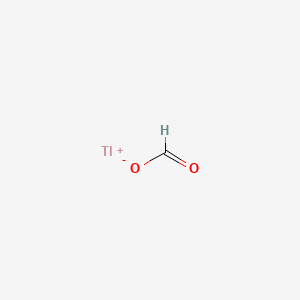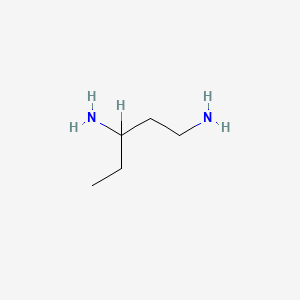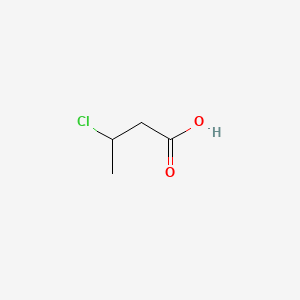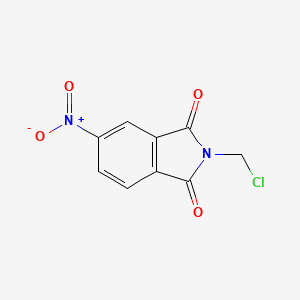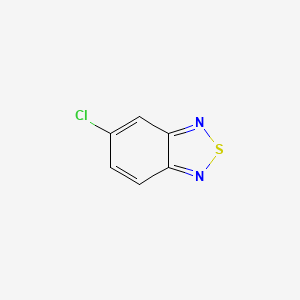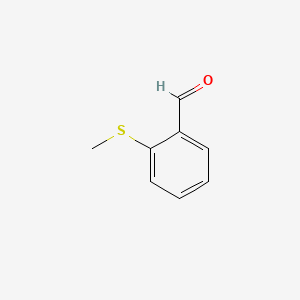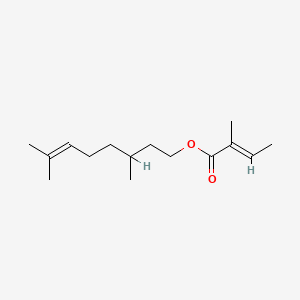
Citronellyl tiglate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A practical laboratory synthesis of tigilanol tiglate , the lead compound related to citronellyl tiglate, has been achieved. This synthesis proceeds in 12 steps with an overall yield of 12% and an average yield of over 80% per step . The successful synthesis is based on a unique strategy for installing an oxidation pattern common to many biologically active tiglianes, daphnanes, and their analogues. This synthetic route allows for sustainable production of tigilanol tiglate and its analogues, which are otherwise limited by the natural source .
Molecular Structure Analysis
The molecular formula of this compound is C₁₅H₂₆O₂ , with a molecular weight of 238.37 g/mol . Its structure consists of a terpenoid backbone with ester functionality.
Scientific Research Applications
Synthesis and Catalysis
- Citronellyl Esters Synthesis : Citronellyl esters, including citronellyl tiglate, can be synthesized using immobilized Candida antarctica lipase B. This process achieves high yields in a solvent-free medium and can be enhanced with ionic liquids, which aid in substrate and product partitioning (Lozano et al., 2007).
- Microwave-Assisted Synthesis : The synthesis of citronellyl acetate, a related ester, has been improved using microwave irradiation, which enhances lipase activity and reduces alcohol inhibition (Yadav & Borkar, 2009).
- Biocatalyst Immobilization : Citronellyl laurate, another related ester, has been synthesized using a biocatalyst immobilized on a biocompatible co-polymer. This process demonstrated high yield and excellent recyclability in supercritical carbon dioxide (Badgujar & Bhanage, 2015).
Agricultural and Environmental Applications
- Pest Repellence : Citronellyl compounds, including esters similar to this compound, have shown potential as non-lethal and environmentally safe vertebrate repellents. They are effective in repelling pests like European starlings (Hile, 2004).
Flavor and Fragrance Industry
- Flavor and Fragrance Compounds : this compound and its related esters are widely used in the food, beverage, cosmetic, and pharmaceutical industries for their flavor and fragrance properties. These compounds are synthesized using various biocatalysts and methods (Macêdo, Lozano, & Pastore, 2003).
Chemical Properties and Reactions
- Thermal Properties : The thermal properties of citronellyl diesters, which are structurally related to this compound, have been investigated. These studies provide insights into the stability and decomposition behaviors of these compounds under different conditions (Worzakowska, 2014).
Perfumery and Cosmetic Applications
Laundry Detergent Perfume Additive : β-Citronellyl tosylate, a compound related to this compound, is synthesized for use as a perfume precursor and additive in laundry detergents, demonstrating the versatility of citronellyl derivatives in household products (Mascarenhas, 2013).
Citronella Essential Oil Esterification : Enzymatic esterification of citronella essential oil, which includes citronellyl compounds, is explored for producing geranyl and citronellyl esters in solvent-free systems. This method is significant for the green production of bioflavors (Paroul et al., 2011).
Mechanism of Action
The primary mechanism of action for tigilanol tiglate involves protein kinase C (PKC) modulation . Intratumoral injection of tigilanol tiglate induces rapid tumor ablation by selectively modulating PKC isoforms. This leads to localized immune responses, rupture of tumor vasculature, and subsequent clearance of solid tumors. The compound also facilitates wound healing. Tigilanol tiglate has shown promise in clinical trials for various cancers, including head and neck squamous cell carcinomas .
Properties
CAS No. |
24717-85-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3 |
InChI Key |
UCFQYMKLDPWFHZ-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OCCC(C)CCC=C(C)C |
| 255714-11-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


